molecular formula C16H19N5O3S B2480938 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2309748-75-0

1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No. B2480938
CAS RN: 2309748-75-0
M. Wt: 361.42
InChI Key: BHJJJIAILPXIHI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a synthetic compound with potential applications in scientific research. This compound is also known as BMTU and is a urea derivative that has a unique chemical structure. BMTU has been the subject of several scientific studies due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of BMTU is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. BMTU has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. It also activates certain receptors that are involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects
BMTU has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes. BMTU has also been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, BMTU has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using BMTU in lab experiments are its high yield and cost-effectiveness. BMTU can be synthesized in large quantities, making it ideal for use in large-scale experiments. However, the limitations of using BMTU in lab experiments are its potential toxicity and lack of specificity. BMTU may have off-target effects, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of BMTU. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on developing more specific analogs of BMTU that have fewer off-target effects. Finally, studies could focus on optimizing the synthesis method to improve the yield and cost-effectiveness of BMTU production.
Conclusion
In conclusion, BMTU is a synthetic compound with potential applications in scientific research. It has been studied for its potential therapeutic applications in various diseases and has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BMTU can be synthesized using a cost-effective method, making it ideal for use in large-scale experiments. However, its potential toxicity and lack of specificity are limitations that need to be addressed in future studies. Overall, BMTU is a promising compound that could have significant implications for the treatment of various diseases.

Synthesis Methods

BMTU can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole and 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then treated with urea to produce BMTU. The overall yield of this synthesis method is relatively high, making it a cost-effective way to produce BMTU.

Scientific Research Applications

BMTU has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BMTU has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BMTU has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving endothelial function.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c22-16(17-8-11-1-2-13-14(7-11)24-10-23-13)19-12-3-5-21(6-4-12)15-9-18-25-20-15/h1-2,7,9,12H,3-6,8,10H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJJJIAILPXIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

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